RET Kinase Inhibitory Potency: 4,6-Dichloro-1-isopropylpyrazolo[3,4-d]pyrimidine Scaffold Outperforms Lead CLM3 by 6- to 20-Fold
Derivatives built from the 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine scaffold demonstrate substantially enhanced kinase inhibitory potency compared to the lead compound CLM3. Compound 8a (IC50 = 8.57 μM against VEGFR2) exhibited a 6-fold improvement over CLM3 (IC50 = 52.5 μM). Compound 8e, bearing a 4-methoxybenzoyl substituent, achieved a 20-fold gain in inhibitory activity (IC50 = 2.66 μM) [1]. This enhancement stems from structure-based optimization leveraging the 4,6-dichloro substitution pattern, which enables precise positioning of pendant groups within the ATP-binding pocket [1].
| Evidence Dimension | VEGFR2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 8a: IC50 = 8.57 μM; 8e: IC50 = 2.66 μM; 8f: IC50 = 2.03 μM (all derived from 4,6-dichloro-1-isopropyl scaffold) |
| Comparator Or Baseline | CLM3 lead compound: IC50 = 52.5 μM |
| Quantified Difference | 6-fold improvement (8a vs CLM3); 20-fold improvement (8e vs CLM3); 26-fold improvement (8f vs CLM3) |
| Conditions | In vitro kinase inhibition assay; VEGFR2 enzyme; standard error of mean ≤10% |
Why This Matters
A 20-fold potency gain reduces compound quantity requirements in screening campaigns and lowers material costs per assay, directly impacting procurement economics.
- [1] Radi M, Brullo C, Crespan E, et al. Structure-based optimization of tyrosine kinase inhibitor CLM3. Design, synthesis, functional evaluation, and molecular modeling studies. J Med Chem. 2014;57(3):1160-1172. View Source
